molecular formula C9H15NO4 B15087663 (3aS,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid CAS No. 220497-93-8

(3aS,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid

Cat. No.: B15087663
CAS No.: 220497-93-8
M. Wt: 201.22 g/mol
InChI Key: VVNDXTWUBVAXBA-VZFHVOOUSA-N
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Description

(1S,3R,4S,6R)-N-BOC-6-Amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid is a complex organic compound with the molecular formula C14H23NO6 and a molecular weight of 301.34 g/mol . This compound is characterized by its unique structure, which includes a tetrahydrocyclopenta[1.3]dioxole ring system, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4S,6R)-N-BOC-6-Amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a BOC (tert-butoxycarbonyl) group, followed by the formation of the tetrahydrocyclopenta[1.3]dioxole ring system through cyclization reactions . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4S,6R)-N-BOC-6-Amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(1S,3R,4S,6R)-N-BOC-6-Amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,3R,4S,6R)-N-BOC-6-Amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,3R,4S,6R)-N-BOC-6-Amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of the BOC-protected amino group.

Properties

CAS No.

220497-93-8

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

(3aS,4R,6S,6aS)-4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylic acid

InChI

InChI=1S/C9H15NO4/c1-9(2)13-6-4(8(11)12)3-5(10)7(6)14-9/h4-7H,3,10H2,1-2H3,(H,11,12)/t4-,5+,6-,7-/m0/s1

InChI Key

VVNDXTWUBVAXBA-VZFHVOOUSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](C[C@H]([C@@H]2O1)N)C(=O)O)C

Canonical SMILES

CC1(OC2C(CC(C2O1)N)C(=O)O)C

Origin of Product

United States

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